molecular formula C9H9BrN2O2 B2584790 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid CAS No. 1289386-69-1

1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid

Cat. No.: B2584790
CAS No.: 1289386-69-1
M. Wt: 257.087
InChI Key: ZPLNUHDGBKVSEH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromopyridine moiety is known to interact with various enzymes and receptors, modulating their activity. The azetidine ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical processes . Further research is needed to fully elucidate the detailed molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:

Biological Activity

1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C9H9BrN2O2
  • Molecular Weight : 257.1 g/mol
  • CAS Number : 1420867-93-1

Properties Table

PropertyValue
Molecular FormulaC9H9BrN2O2
Molecular Weight257.1 g/mol
Purity95%
Origin of ProductUnited States

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromopyridine moiety allows for π-π interactions with aromatic residues in proteins, while the azetidine ring and carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can modulate enzyme or receptor activity, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of azetidine have been shown to retain good activity against bacterial strains, making them candidates for further development in antimicrobial therapies .

Anticancer Properties

In a study focusing on the structure-activity relationship (SAR) of azetidine derivatives, it was found that modifications to the azetidine ring could enhance potency against specific cancer cell lines. The compound's ability to inhibit key enzymes involved in cancer progression has been highlighted as a promising avenue for therapeutic development .

Case Studies

  • Antimalarial Activity : A related compound was tested for its efficacy against Plasmodium falciparum, demonstrating low cytotoxicity in human cells while retaining potent antimalarial activity against drug-resistant strains . This suggests that modifications similar to those found in this compound could yield effective treatments for malaria.
  • Tuberculosis Inhibition : Another study explored the potential of azetidine derivatives as inhibitors of the polyketide synthase (Pks13), an enzyme critical for the survival of Mycobacterium tuberculosis. The findings indicated that certain azetidine analogs displayed improved minimum inhibitory concentration (MIC) values, suggesting their potential as novel tuberculosis treatments .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Oxidation : Using strong oxidizing agents to form oxidized derivatives.
  • Reduction : Employing reducing agents like lithium aluminum hydride.
  • Substitution Reactions : The bromine atom can be substituted with various nucleophiles under appropriate conditions.

Research Applications

The compound serves as a valuable building block in pharmaceutical research, particularly in drug discovery aimed at targeting specific enzymes or receptors involved in diseases such as cancer and infectious diseases.

Properties

IUPAC Name

1-(6-bromopyridin-2-yl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c10-7-2-1-3-8(11-7)12-4-6(5-12)9(13)14/h1-3,6H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLNUHDGBKVSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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